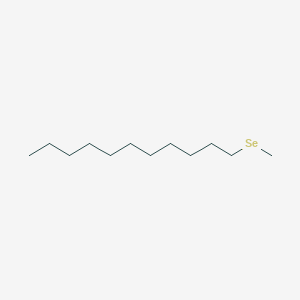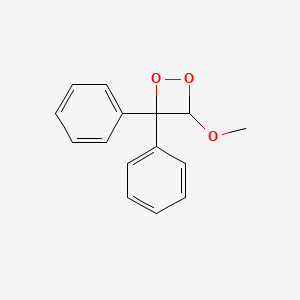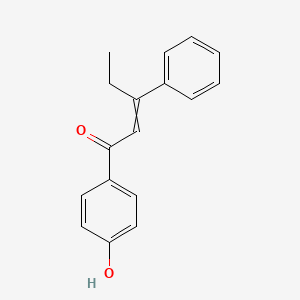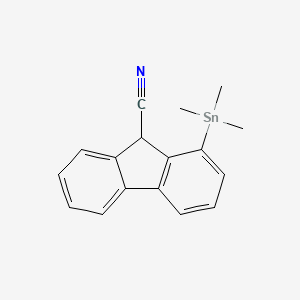
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile is an organotin compound that features a fluorene backbone with a trimethylstannyl group and a nitrile group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution of the hydrogen atom on the fluorene ring with the trimethylstannyl group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
化学反応の分析
Types of Reactions: 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydride) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and ligands are essential for Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Aryl or vinyl-substituted fluorenes.
科学的研究の応用
1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The nitrile group can also participate in reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Trimethylstannyl-substituted aromatic compounds: These compounds share the trimethylstannyl group but differ in their aromatic backbones.
Uniqueness: 1-(Trimethylstannyl)-9H-fluorene-9-carbonitrile is unique due to its specific combination of the fluorene backbone, trimethylstannyl group, and nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
61347-35-1 |
|---|---|
分子式 |
C17H17NSn |
分子量 |
354.0 g/mol |
IUPAC名 |
1-trimethylstannyl-9H-fluorene-9-carbonitrile |
InChI |
InChI=1S/C14H8N.3CH3.Sn/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;;;;/h1-7,14H;3*1H3; |
InChIキー |
YFWQGPLXNJKFMA-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC=CC2=C1C(C3=CC=CC=C23)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


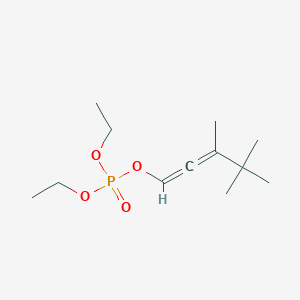
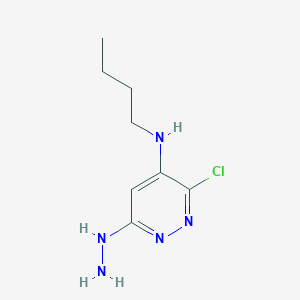
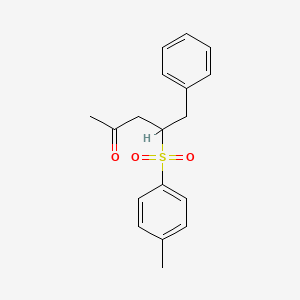
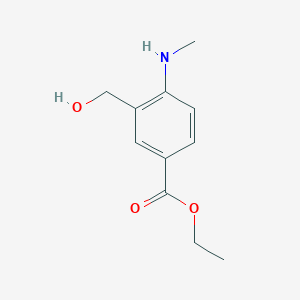
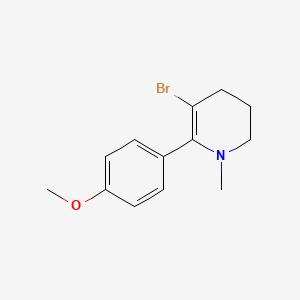
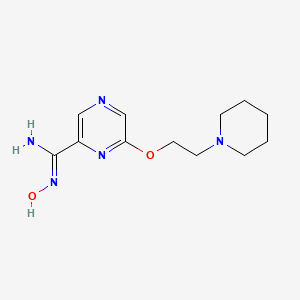


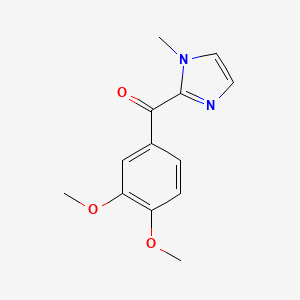
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
